N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride
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Overview
Description
N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H22N2O.2ClH. It is a derivative of piperidine, a heterocyclic amine that is widely used in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride typically involves the reaction of N-methylpiperidine with oxan-4-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated as a dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain neurotransmitter receptors, leading to its potential therapeutic effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
- 4-Piperidinemethanol
- 1-{[5-(oxan-4-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine dihydrochloride
Uniqueness
N-methyl-1-(oxan-4-yl)piperidin-4-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxan-4-yl group and piperidine backbone make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H24Cl2N2O |
---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
N-methyl-1-(oxan-4-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12-10-2-6-13(7-3-10)11-4-8-14-9-5-11;;/h10-12H,2-9H2,1H3;2*1H |
InChI Key |
KDPXMTUTGIOSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2CCOCC2.Cl.Cl |
Origin of Product |
United States |
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